molecular formula C46H56N8O14 B12744188 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole CAS No. 87233-60-1

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole

Cat. No.: B12744188
CAS No.: 87233-60-1
M. Wt: 945.0 g/mol
InChI Key: YJZCDCVYTLCPII-VQYXCCSOSA-N
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Description

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is a complex organic compound that features a combination of multiple functional groups, including a benzimidazole core, a piperazine ring, and an alkyne group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the alkyne group. Common reagents used in these steps include strong acids or bases, coupling agents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group might yield carboxylic acids or ketones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and might have similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring can have diverse pharmacological properties.

    Alkyne-containing compounds: These compounds are known for their reactivity and potential in click chemistry.

Uniqueness

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. Its structure provides opportunities for targeted modifications and applications in various fields.

Properties

CAS No.

87233-60-1

Molecular Formula

C46H56N8O14

Molecular Weight

945.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole

InChI

InChI=1S/2C17H22N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*1,4-7H,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

YJZCDCVYTLCPII-VQYXCCSOSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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